molecular formula C21H22N2O B2499754 N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide CAS No. 941940-10-9

N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide

Cat. No. B2499754
CAS RN: 941940-10-9
M. Wt: 318.42
InChI Key: VBJZIFQVVPNNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide” is a complex organic compound. It contains a naphthamide group, a phenylethyl group, and a dimethylamino group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding phenylethylamine and naphthoyl chloride, similar to the synthesis of other amide compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthamide group, a phenylethyl group, and a dimethylamino group. These groups could potentially influence the compound’s reactivity and physical properties .

Scientific Research Applications

Antitumor Properties

The compound has been investigated for its antitumor activity. Specifically, derivatives of fused tetracyclic quinolines and quinoxalines, which include this carboxamide, were synthesized and evaluated. These compounds exhibit cytotoxicity against murine and human tumor cell lines . Notably, they appear to be mixed topoisomerase I/II inhibitors, potentially offering a novel approach to cancer treatment.

DNA Intercalation

The compound likely exerts its antitumor action through DNA intercalation. Intercalators insert themselves between DNA base pairs, affecting DNA structure and function. This property could contribute to its cytotoxic effects on tumor cells .

Structure-Activity Relationships

Researchers have explored the relationship between the compound’s structure and its ability to inhibit topoisomerases. The positioning of the carboxamide side chain is critical, with attachment to a terminal ring and an electron-withdrawing atom in the central ring being essential for biological activity. This knowledge informs the design of related compounds for potential therapeutic use .

In Vivo Activity

In animal studies, N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide demonstrated in vivo activity comparable to known anticancer drugs like doxorubicin. Its effectiveness against solid tumors, particularly colon cancer, warrants further investigation .

Potential Clinical Utility

Given the success of other topoisomerase inhibitors, such as doxorubicin and mitoxantrone, compounds like this carboxamide represent an active area of interest. Their unique mechanism of action and cytotoxicity profiles make them promising candidates for future clinical trials .

Safety and Hazards

As with any chemical compound, handling “N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area to minimize exposure .

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(2)20(17-9-4-3-5-10-17)15-22-21(24)19-13-12-16-8-6-7-11-18(16)14-19/h3-14,20H,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJZIFQVVPNNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.